Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl
Description
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a chiral pyrrolidine-based ester hydrochloride salt. The compound features a pyrrolidine ring substituted with an ethoxyacetate group at the 3S position, stabilized as a hydrochloride salt to enhance solubility and stability. It is primarily utilized in peptide synthesis and pharmaceutical research as a building block for complex molecules, owing to its functionalized pyrrolidine scaffold . The stereochemistry at the 3S position is critical for its interactions in chiral environments, particularly in drug design and asymmetric catalysis.
Properties
IUPAC Name |
ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJOTSEJBLTEP-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring, which is known for contributing to various biological activities. The molecular formula is , and its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial efficacy of ethyl acetate fractions from plant extracts, suggesting that similar derivatives may possess comparable activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 mg/mL |
| Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | Escherichia coli | 0.25 mg/mL |
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. A predictive analysis using PASS software indicated a high probability of anti-inflammatory activity for ethyl derivatives .
Table 2: Predicted Anti-inflammatory Activity
| Activity Type | Probability of Activity (Pa) | Probability of Inactivity (Pi) |
|---|---|---|
| Anti-inflammatory | 0.749 | 0.010 |
| Antioxidant | 0.699 | 0.004 |
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
- Receptor Modulation : The compound may interact with receptors involved in pain and inflammation, potentially modulating their activity.
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of various ethyl derivatives against mycobacterial infections, this compound was tested alongside standard antibiotics. The results showed promising activity against resistant strains, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in animal models demonstrated a significant reduction in edema when treated with compounds similar to this compound. The study concluded that these compounds could serve as effective anti-inflammatory agents in clinical settings .
Scientific Research Applications
Pharmaceutical Applications
1. Treatment of Hyperphosphatemia and Related Conditions
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl has been investigated for its role as a sodium-dependent phosphate transporter (NaPi-IIb) inhibitor. This mechanism is crucial in managing hyperphosphatemia, secondary hyperparathyroidism, and chronic kidney disease (CKD). The compound has shown promise in reducing phosphorus absorption in the gastrointestinal tract and enhancing renal excretion of phosphate . The development of pharmaceutical compositions containing this compound aims to provide therapeutic benefits for patients suffering from these conditions.
2. Drug Delivery Systems
Due to its ester structure, this compound can be utilized in drug delivery systems. Its ability to form stable esters with various pharmacologically active compounds enhances the solubility and bioavailability of drugs . This characteristic is particularly beneficial in formulating medications that require improved absorption profiles.
Organic Synthesis Applications
1. Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows for the synthesis of more complex molecules through various chemical reactions, including esterification and nucleophilic substitution. Researchers utilize this compound to create derivatives that may possess enhanced biological activity or novel properties.
2. Synthesis of Pyrrolidine Derivatives
This compound is also employed in synthesizing pyrrolidine derivatives, which are valuable in medicinal chemistry. These derivatives often exhibit diverse pharmacological activities, making them suitable candidates for drug development .
Biological Research Applications
1. Study of Lipid Metabolism
In biological studies, this compound can be used as a model for investigating lipid metabolism. Its structural similarity to fatty acid esters allows researchers to explore metabolic pathways and enzyme interactions related to lipid processing within biological systems.
2. Enzyme Activity Studies
The compound's interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity. For instance, its role in ester hydrolysis can be studied to understand the kinetics and dynamics involved in enzymatic reactions involving esters .
Case Study 1: Inhibition of Phosphate Transporters
A study highlighted the efficacy of this compound as a NaPi-IIb inhibitor, demonstrating significant reductions in serum phosphate levels in animal models of CKD. The findings suggest that this compound could serve as a novel therapeutic agent for managing hyperphosphatemia .
Case Study 2: Drug Formulation Development
Research on drug formulation utilizing this compound showed improved stability and bioavailability of co-administered drugs when used as an esterifying agent. This study emphasizes the compound's potential in enhancing drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl are listed below, with key differences highlighted:
Table 1: Structural and Functional Comparison
Structural Differences
- Pyrrolidine vs. Piperidine Scaffolds: this compound contains a 5-membered pyrrolidine ring, whereas Ethyl 2-((S)-3-amino-2-oxopiperidin-1-yl)acetate HCl features a 6-membered piperidine ring with additional amino and ketone functionalities. The larger ring size in the latter alters conformational flexibility and binding affinity in biological systems .
- Ester vs. Carboxylic Acid : Unlike 3-Pyrrolidineacetic acid (carboxylic acid), the ethoxyacetate ester group in the target compound reduces polarity, enhancing membrane permeability in drug candidates .
Stereochemical Considerations
The 3S configuration in this compound contrasts with racemic analogs like Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2), which lacks stereochemical definition. Enantiomeric purity is crucial for receptor-specific interactions, as seen in the distinct biological activities of (R)- and (S)-enantiomers of pyrrolidine derivatives .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases like 3-Pyrrolidineacetic acid.
- Stability : Ester derivatives (e.g., this compound) are more hydrolytically stable under acidic conditions than carboxylic acids but may degrade in basic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
